BMS-599626 dihydrochloride is a small molecule kinase inhibitor that primarily inhibits the epidermal growth factor receptors (HER) HER1 (EGFR) and HER2. [, ] It is classified as a pan-HER tyrosine kinase inhibitor due to its ability to target multiple members of the HER family. [, ] BMS-599626 dihydrochloride is a valuable tool in scientific research for investigating the roles of HER receptors in various cellular processes, including tumor growth, invasion, and metastasis. [, , ]
The synthesis of BMS-599626 dihydrochloride (13) is described in a study focusing on a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates. [] While specific details about its synthesis are not provided in this document, the study highlights structure-activity relationships within this chemical series, leading to the identification of 13 as a potent and selective dual HER1/HER2 kinase inhibitor. []
BMS-599626 dihydrochloride acts by competitively binding to the ATP-binding site of HER1 and HER2 kinases, thereby inhibiting their kinase activity. [, ] This inhibition disrupts downstream signaling pathways, ultimately leading to a decrease in tumor cell proliferation, survival, invasion, and intravasation. [, ] Studies also suggest that BMS-599626 dihydrochloride might inhibit HER1 and HER2 through distinct mechanisms. [] Additionally, it has been shown to inhibit the formation of HER1/HER2 heterodimers, further suppressing downstream signaling in tumor cells where receptor co-expression and heterodimerization contribute significantly to tumor growth. []
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5